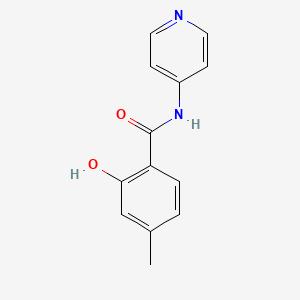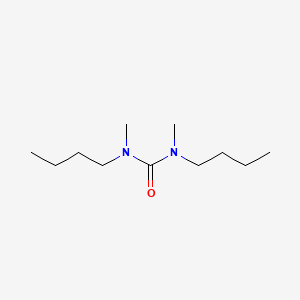
N,N'-Dibutyl-N,N'-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Dibutyl-N,N’-dimethylurea is an organic compound with the molecular formula C₁₁H₂₄N₂O It is a derivative of urea, characterized by the presence of two butyl groups and two methyl groups attached to the nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
N,N’-Dibutyl-N,N’-dimethylurea can be synthesized through the reaction of dimethylamine with dibutylcarbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired urea derivative. The reaction is carried out under controlled temperature conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of N,N’-Dibutyl-N,N’-dimethylurea involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
化学反应分析
Types of Reactions
N,N’-Dibutyl-N,N’-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-dibutylurea, while reduction can produce N,N’-dibutyl-N-methylamine.
科学研究应用
N,N’-Dibutyl-N,N’-dimethylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex urea derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of N,N’-Dibutyl-N,N’-dimethylurea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
N,N’-Dimethylurea: A simpler derivative with only methyl groups attached to the nitrogen atoms.
N,N’-Diethyl-N,N’-dimethylurea: Similar structure but with ethyl groups instead of butyl groups.
N,N’-Dibutylurea: Lacks the methyl groups present in N,N’-Dibutyl-N,N’-dimethylurea.
Uniqueness
N,N’-Dibutyl-N,N’-dimethylurea is unique due to the presence of both butyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
54699-25-1 |
|---|---|
分子式 |
C11H24N2O |
分子量 |
200.32 g/mol |
IUPAC 名称 |
1,3-dibutyl-1,3-dimethylurea |
InChI |
InChI=1S/C11H24N2O/c1-5-7-9-12(3)11(14)13(4)10-8-6-2/h5-10H2,1-4H3 |
InChI 键 |
UKFZKKOBPZBXAY-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C)C(=O)N(C)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


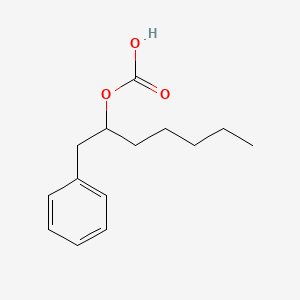
![N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B13795371.png)
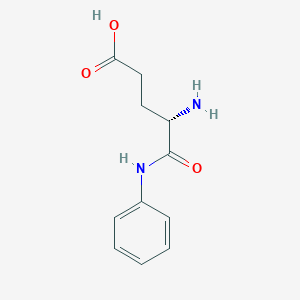
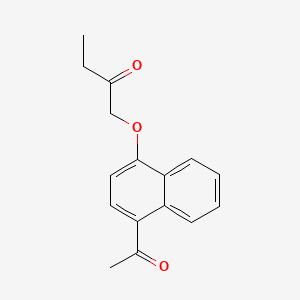
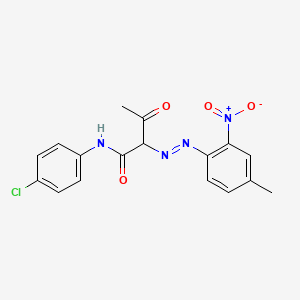

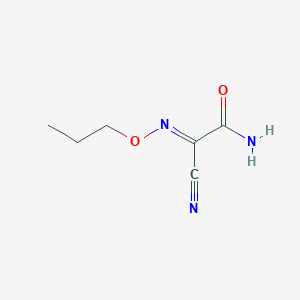
![8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-8-oxooctanoic acid](/img/structure/B13795407.png)
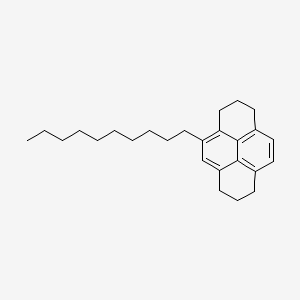
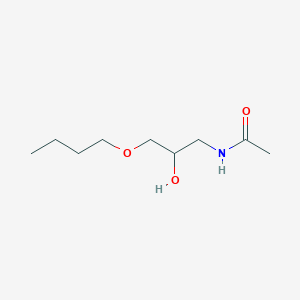
![Acetyl chloride,[(1-iminobutyl)amino]-](/img/structure/B13795426.png)

